![molecular formula C24H27N3O2 B11323717 N-[4-(dimethylamino)benzyl]-2-(2,3-dimethylphenoxy)-N-(pyridin-2-yl)acetamide](/img/structure/B11323717.png)

N-[4-(dimethylamino)benzyl]-2-(2,3-dimethylphenoxy)-N-(pyridin-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

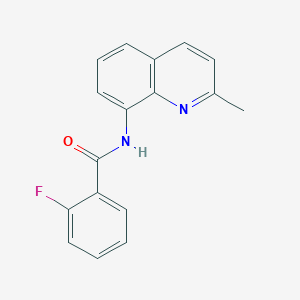

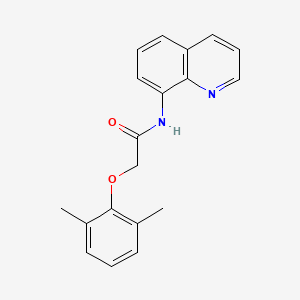

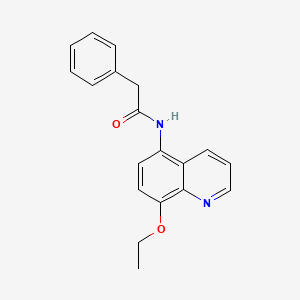

N-[4-(Dimethylamino)benzyl]-2-(2,3-Dimethylphenoxy)-N-(pyridin-2-yl)acetamid ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die eine Dimethylaminogruppe, eine Dimethylphenoxygruppe und eine Pyridinylgruppe umfasst.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-[4-(Dimethylamino)benzyl]-2-(2,3-Dimethylphenoxy)-N-(pyridin-2-yl)acetamid umfasst in der Regel mehrere Schritte, beginnend mit der Herstellung von Zwischenverbindungen. Ein üblicher Syntheseweg umfasst die folgenden Schritte:

Herstellung von 4-(Dimethylamino)benzylchlorid: Diese Zwischenverbindung wird durch Reaktion von 4-(Dimethylamino)benzylalkohol mit Thionylchlorid unter Rückflussbedingungen synthetisiert.

Bildung von 2-(2,3-Dimethylphenoxy)essigsäure: Diese Zwischenverbindung wird durch Reaktion von 2,3-Dimethylphenol mit Chloressigsäure in Gegenwart einer Base wie Natriumhydroxid hergestellt.

Kupplungsreaktion: Der letzte Schritt beinhaltet die Kupplung von 4-(Dimethylamino)benzylchlorid mit 2-(2,3-Dimethylphenoxy)essigsäure in Gegenwart einer Base wie Triethylamin und einem Kupplungsmittel wie N,N'-Dicyclohexylcarbodiimid (DCC) zur Bildung der gewünschten Verbindung.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege aufweisen, jedoch in größerem Maßstab, mit Optimierungen für Ausbeute und Reinheit. Verfahren wie die kontinuierliche Fließsynthese und automatisierte Reaktoren können zur Steigerung der Effizienz und Skalierbarkeit eingesetzt werden.

Chemische Reaktionsanalyse

Arten von Reaktionen

N-[4-(Dimethylamino)benzyl]-2-(2,3-Dimethylphenoxy)-N-(pyridin-2-yl)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung entsprechender oxidierter Produkte führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, was zur Reduktion bestimmter funktioneller Gruppen führt.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen Nukleophile bestimmte Gruppen innerhalb des Moleküls ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem oder basischem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Alkoholen oder Aminen.

Substitution: Bildung von substituierten Derivaten mit neuen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

N-[4-(Dimethylamino)benzyl]-2-(2,3-Dimethylphenoxy)-N-(pyridin-2-yl)acetamid hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle verwendet.

Biologie: Untersucht auf sein Potenzial als biochemische Sonde zur Untersuchung von Zellprozessen.

Medizin: Erforscht auf sein Potenzial für therapeutische Eigenschaften, einschließlich antimikrobieller und Antikrebsaktivitäten.

Industrie: Eingesetzt in der Entwicklung von fortschrittlichen Materialien und als Bestandteil von Spezialchemikalien.

Wirkmechanismus

Der Wirkmechanismus von N-[4-(Dimethylamino)benzyl]-2-(2,3-Dimethylphenoxy)-N-(pyridin-2-yl)acetamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, wodurch zelluläre Signalwege beeinflusst werden. Beispielsweise kann sie bestimmte Enzyme hemmen, die an Stoffwechselprozessen beteiligt sind, oder mit Rezeptoren interagieren, um Signaltransduktionswege zu verändern.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(2,3-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with 2,3-dimethylphenol in the presence of a base to form an intermediate Schiff base. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(2,3-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(2,3-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(2,3-DIMETHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl and pyridinyl groups can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-(4-(Dimethylamino)phenyl)-2-(3-methylphenoxy)acetamid

- N-(4-(Aminosulfonyl)phenyl)-2-(2-methylphenoxy)acetamid

- 2-(4-Methylphenoxy)-N-(4-(phenyldiazenyl)phenyl)acetamid

Einzigartigkeit

N-[4-(Dimethylamino)benzyl]-2-(2,3-Dimethylphenoxy)-N-(pyridin-2-yl)acetamid zeichnet sich durch seine einzigartige Kombination von funktionellen Gruppen aus, die eine eindeutige chemische Reaktivität und potenzielle biologische Aktivität verleihen. Seine Struktur ermöglicht vielseitige Anwendungen in verschiedenen Bereichen, was es zu einer wertvollen Verbindung für Forschung und industrielle Zwecke macht.

Eigenschaften

Molekularformel |

C24H27N3O2 |

|---|---|

Molekulargewicht |

389.5 g/mol |

IUPAC-Name |

N-[[4-(dimethylamino)phenyl]methyl]-2-(2,3-dimethylphenoxy)-N-pyridin-2-ylacetamide |

InChI |

InChI=1S/C24H27N3O2/c1-18-8-7-9-22(19(18)2)29-17-24(28)27(23-10-5-6-15-25-23)16-20-11-13-21(14-12-20)26(3)4/h5-15H,16-17H2,1-4H3 |

InChI-Schlüssel |

SNLVPHLHGKBTNH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=CC=C1)OCC(=O)N(CC2=CC=C(C=C2)N(C)C)C3=CC=CC=N3)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethyl-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylbutanamide](/img/structure/B11323645.png)

![6-bromo-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11323650.png)

![1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11323657.png)

![2-(4-tert-butylphenoxy)-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11323661.png)

![6-chloro-N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11323665.png)

![2-(4-chloro-3-methylphenoxy)-N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11323668.png)

![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11323670.png)

![N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide](/img/structure/B11323678.png)

![2-(2-Benzyl-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL)-1,3-benzothiazole](/img/structure/B11323682.png)

![9-(3-methoxyphenyl)-1-methyl-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B11323695.png)

![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-methylbenzamide](/img/structure/B11323696.png)